

Technical Monograph: 2-Ethoxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Ethoxy-4-fluorobenzaldehyde

CAS No.: 883537-24-4

Cat. No.: B1321972

[Get Quote](#)

Strategic Fluorinated Scaffolds in Medicinal Chemistry Executive Summary & Chemical Identity

2-Ethoxy-4-fluorobenzaldehyde (CAS 883537-24-4) is a specialized fluorinated aromatic aldehyde used extensively as a pharmacophore building block.^{[1][2][3][4]} Its structural uniqueness lies in the ortho-ethoxy group, which provides steric bulk and lipophilicity, combined with a para-fluorine atom that modulates metabolic stability and electronic properties. This compound serves as a critical intermediate in the synthesis of heterocyclic bioactive agents, particularly in oncology (e.g., TFCP2 inhibitors) and immunology (ROR

t modulators).

Chemical Profile



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Synthetic Architecture

The synthesis of **2-Ethoxy-4-fluorobenzaldehyde** is a classic example of precision alkylation. The most robust pathway involves the Williamson ether synthesis starting from the commercially available 4-fluoro-2-hydroxybenzaldehyde.

Mechanistic Insight

The reaction proceeds via an S

₂ mechanism. The phenolic hydroxyl group at the ortho position is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This nucleophile attacks the electrophilic carbon of the ethyl halide (Ethyl Iodide or Bromide), displacing the halide leaving group.

Critical Control Point: The reaction must be strictly anhydrous to prevent the competitive hydrolysis of the alkyl halide or the Cannizzaro disproportionation of the aldehyde functionality.

Synthesis Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway transforming 4-fluoro-2-hydroxybenzaldehyde into the target ether via base-mediated alkylation.

Experimental Protocol: Synthesis & Validation

This protocol is designed for high-yield synthesis (typically >85%) and minimizes side reactions.

Materials

- Substrate: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)
- Alkylating Agent: Iodoethane (1.5 eq) [Alternative: Bromoethane with catalytic KI]
- Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology

- Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).

- Deprotonation: Add anhydrous K

CO

in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color (yellowing) as the phenoxide forms.

- Alkylation: Dropwise add Iodoethane via syringe. Seal the flask or attach a reflux condenser with a drying tube.

- Reaction: Heat the mixture to 60°C for 4–6 hours.

- Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting material (lower R_f, phenolic OH) should disappear, replaced by a less polar spot (higher R_f, ether product).

- Work-up:

- Cool to room temperature.
- Pour the mixture into ice-cold water (5x reaction volume) to precipitate the inorganic salts and the product (if solid).
- Extract with Ethyl Acetate (3x).
- Wash combined organics with Brine (saturated NaCl) to remove residual DMF.

- Purification: Dry over anhydrous Na

SO

, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Validation Criteria

- ^1H NMR (CDCl_3):
 - Look for the disappearance of the phenolic $-\text{OH}$ singlet (>10 ppm).
 - Confirm the presence of the aldehyde proton (~ 10.3 ppm, s, 1H).
 - Confirm the ethoxy group: Quartet (~ 4.1 ppm, 2H) and Triplet (~ 1.4 ppm, 3H).
- ^{19}F NMR: Single signal characteristic of the fluorine on the aromatic ring (~ -100 to -110 ppm).

Applications in Drug Discovery

2-Ethoxy-4-fluorobenzaldehyde is not merely an end-product but a divergent node in medicinal chemistry. The aldehyde handle allows for rapid diversification, while the fluorine atom imparts metabolic resistance (blocking P450 oxidation at the para-position).

Key Therapeutic Areas

- Hepatocellular Carcinoma (HCC): Used in the synthesis of Factor Quinolinone Inhibitors (FQIs) targeting TFCEP2 (LSF), a transcription factor oncogene.^[5]
- Autoimmune Diseases: Precursor for chromane and tetrahydroquinoline derivatives that modulate ROR γ , a key regulator of Th17 cells.

Functionalization Workflow

The following diagram details how this core scaffold is transformed into complex bioactive heterocycles.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for fluorinated benzaldehydes.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
- Incompatibility: Strong oxidizing agents and strong bases.

References

- American Chemical Society (ACS). (2025).[5] Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. Retrieved from [[Link](#)]
- Google Patents. (2018). Heterocyclic compounds with an RORgammaT modulating activity (WO2018030550A1).

- PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde Compound Summary. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS查询-化工字典 [\[chemdict.com\]](#)
- 2. 348-28-7|4-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [\[bldpharm.com\]](#)
- 3. 2-Ethoxy-4-fluorobenzaldehyde - CAS:883537-24-4 - Sunway Pharm Ltd [\[3wpharm.com\]](#)
- 4. 883537-24-4|2-Ethoxy-4-fluorobenzaldehyde|BLD Pharm [\[bldpharm.com\]](#)
- 5. [pubs.acs.org](#) [\[pubs.acs.org\]](#)
- 6. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Ethoxy-4-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321972#2-ethoxy-4-fluorobenzaldehyde-cas-number\]](https://www.benchchem.com/product/b1321972#2-ethoxy-4-fluorobenzaldehyde-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)